(1R)-1-azido-5-chloro-2,3-dihydro-1H-indene
Description
Structure
3D Structure
Properties
CAS No. |
2044706-33-2 |
|---|---|
Molecular Formula |
C9H8ClN3 |
Molecular Weight |
193.63 g/mol |
IUPAC Name |
(1R)-1-azido-5-chloro-2,3-dihydro-1H-indene |
InChI |
InChI=1S/C9H8ClN3/c10-7-2-3-8-6(5-7)1-4-9(8)12-13-11/h2-3,5,9H,1,4H2/t9-/m1/s1 |
InChI Key |
NPBKYMVVVFANLE-SECBINFHSA-N |
Isomeric SMILES |
C1CC2=C([C@@H]1N=[N+]=[N-])C=CC(=C2)Cl |
Canonical SMILES |
C1CC2=C(C1N=[N+]=[N-])C=CC(=C2)Cl |
Purity |
95 |
Origin of Product |
United States |
Chemical Reactivity and Transformations of Azido and Chloro Functionalities Within the Dihydroindene Framework
Transformations of the Azido (B1232118) Group
The azido group (–N₃) is an excellent precursor for the synthesis of amines and nitrogen-containing heterocycles. Its ability to undergo reduction and cycloaddition reactions makes it a highly valuable functional group in synthetic chemistry.
The reduction of the azido group to a primary amine is a fundamental and widely used transformation. For a chiral azide (B81097) such as (1R)-1-azido-5-chloro-2,3-dihydro-1H-indene, these reductions are expected to proceed with retention of configuration, yielding the corresponding chiral amine, (1R)-1-amino-5-chloro-2,3-dihydro-1H-indene. This makes it a crucial step in the synthesis of enantiomerically pure compounds.
Catalytic hydrogenation is a clean and efficient method for the reduction of azides to amines. This method involves the use of hydrogen gas in the presence of a metal catalyst.
Detailed Research Findings: For benzylic azides, heterogeneous catalysts such as palladium on carbon (Pd/C) and platinum(IV) oxide (PtO₂) are commonly employed. The reaction is typically carried out in alcoholic solvents like methanol (B129727) or ethanol. The process is highly efficient and generally proceeds with retention of stereochemistry, which is critical for preserving the (R)-configuration at the C1 position of the indane core. While specific data for the title compound is unavailable, analogous reductions on similar chiral benzylic azides consistently show high yields and preservation of enantiomeric purity. The reaction is chemoselective, leaving other functional groups like the aromatic chloro substituent and the benzene (B151609) ring intact under standard conditions.
Table 1: Representative Hydrogenation Conditions for Azide Reduction
| Catalyst | Solvent | Temperature (°C) | Pressure (atm) | Typical Yield (%) |
|---|---|---|---|---|
| 10% Pd/C | Methanol | 25 | 1 | >95 |
| PtO₂ | Ethanol | 25 | 1 | >95 |
Data presented is typical for benzylic azides and is predictive for this compound.
The Staudinger reaction provides a mild, non-reductive pathway to convert azides into primary amines, making it an excellent alternative to catalytic hydrogenation, especially when other reducible functional groups are present. wikipedia.orgorganicchemistrytutor.comthermofisher.comysu.amcommonorganicchemistry.com
Detailed Research Findings: The reaction proceeds in two steps: first, the azide reacts with a phosphine (B1218219), typically triphenylphosphine (B44618) (PPh₃), to form an iminophosphorane intermediate with the concomitant loss of nitrogen gas. wikipedia.org In the second step, this intermediate is hydrolyzed with water to yield the primary amine and a phosphine oxide byproduct. wikipedia.org The reaction is known for its mild conditions and high functional group tolerance. For a sterically accessible secondary benzylic azide like this compound, the reaction is expected to proceed smoothly in solvents like tetrahydrofuran (B95107) (THF) or diethyl ether, followed by the addition of water. This method is highly chemoselective and would not affect the chloro group on the aromatic ring. The conversion is known to occur with retention of configuration at the stereocenter.
Table 2: General Conditions for Staudinger Reduction
| Reagent 1 | Reagent 2 | Solvent | Temperature (°C) | Typical Yield (%) |
|---|---|---|---|---|
| Triphenylphosphine (PPh₃) | Water (H₂O) | THF | 25-50 | >90 |
Data is based on general procedures for the Staudinger reduction of organic azides and is predictive for the title compound.
The azide functional group is a classic 1,3-dipole and readily participates in [3+2] cycloaddition reactions with various dipolarophiles, most notably alkynes. These reactions, particularly the metal-catalyzed variants, are cornerstones of "click chemistry" due to their high efficiency, specificity, and mild reaction conditions.
The CuAAC reaction is the premier example of click chemistry, selectively producing 1,4-disubstituted 1,2,3-triazoles from azides and terminal alkynes.
Detailed Research Findings: This reaction is catalyzed by copper(I) species, which are often generated in situ from a copper(II) salt (like CuSO₄) and a reducing agent (such as sodium ascorbate). The reaction is highly reliable and proceeds under mild, often aqueous, conditions. For this compound, reaction with a terminal alkyne (R-C≡CH) under standard CuAAC conditions would be expected to yield the chiral 1-( (1R)-5-chloro-2,3-dihydro-1H-inden-1-yl)-4-R-1H-1,2,3-triazole as the sole regioisomer. The steric hindrance at the benzylic position of the indane core is not expected to significantly impede the reaction, although it might proceed at a slightly slower rate compared to primary azides.
The RuAAC reaction is a powerful complement to CuAAC, as it selectively yields the 1,5-disubstituted 1,2,3-triazole regioisomer.
Detailed Research Findings: This transformation is typically catalyzed by ruthenium(II) complexes, such as [Cp*RuCl] complexes. Unlike CuAAC, RuAAC is also effective for internal alkynes, leading to fully substituted triazoles. The reaction of this compound with a terminal alkyne in the presence of a suitable ruthenium catalyst would be predicted to form the 1-((1R)-5-chloro-2,3-dihydro-1H-inden-1-yl)-5-R-1H-1,2,3-triazole. Studies on secondary azides have shown that they are reactive substrates in RuAAC, affording the 1,5-disubstituted products with high regioselectivity.
Table 3: Comparison of CuAAC and RuAAC for Terminal Alkynes
| Reaction | Catalyst System | Product Regioisomer | Key Features |
|---|---|---|---|
| CuAAC | Cu(I) source (e.g., CuSO₄/NaAsc) | 1,4-disubstituted 1,2,3-triazole | Highly efficient, tolerant of aqueous media, specific to terminal alkynes. |
| RuAAC | Ru(II) complex (e.g., Cp*RuCl(COD)) | 1,5-disubstituted 1,2,3-triazole | Complements CuAAC, works with both terminal and internal alkynes. |
This table outlines the expected outcomes for the cycloaddition reactions of this compound based on established principles of click chemistry.
Cycloaddition Reactions (e.g., Click Chemistry)
Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)
The azide group in this compound is a versatile functional handle for bioconjugation and materials science applications, primarily through its participation in cycloaddition reactions. One of the most significant of these is the Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC). This reaction involves the [3+2] cycloaddition of an organic azide with a strained cycloalkyne, such as a cyclooctyne (B158145) derivative, to form a stable triazole ring. nih.gov A key advantage of SPAAC is that it proceeds readily at physiological temperatures and in the absence of a cytotoxic copper(I) catalyst, making it a valuable tool in biological systems. researchgate.netnih.gov
The reaction of this compound with a strained alkyne like dibenzocyclooctyne (DIBO) or its derivatives would be expected to proceed efficiently. nih.gov The driving force for this transformation is the relief of ring strain in the cycloalkyne. nih.gov The reaction rate can be influenced by the electronic properties of both the azide and the alkyne. While electron-poor azides can react preferentially with electron-rich alkynes, the primary determinant in SPAAC is the strain within the alkyne component. researchgate.net The resulting triazole product would covalently link the dihydroindene moiety to the cycloalkyne-containing molecule.
Table 1: Key Features of SPAAC Reactions
| Feature | Description |
| Reactants | Organic azide (e.g., this compound) and a strained cycloalkyne (e.g., cyclooctyne). nih.gov |
| Product | Stable 1,2,3-triazole. |
| Conditions | Typically proceeds at room temperature under physiological conditions without a catalyst. researchgate.net |
| Driving Force | Release of ring strain from the cycloalkyne. nih.gov |
| Advantages | Biocompatible (copper-free), fast reaction kinetics. researchgate.netnih.gov |
Nitrene Chemistry and Rearrangements
The azide group can also serve as a precursor to a highly reactive nitrene intermediate through the loss of dinitrogen gas (N₂), induced either thermally or photochemically.
Upon heating or irradiation with UV light, this compound can extrude N₂ to generate the corresponding nitrene, (1R)-5-chloro-2,3-dihydro-1H-inden-1-nitrene. Photochemical decomposition is often preferred as it can be carried out at lower temperatures, minimizing side reactions. rsc.org The generated nitrene is a highly reactive, electron-deficient species that can undergo a variety of subsequent reactions.
Once formed, the nitrene intermediate can undergo intramolecular C-H insertion reactions. In the context of the dihydroindene framework, the nitrene at the C1 position could potentially insert into the C-H bonds of the adjacent five-membered ring or the aromatic ring. Research on the photochemical decomposition of related azido-indanes has shown that such intramolecular reactions can lead to the formation of complex polycyclic aza-heterocycles. For instance, the photolysis of 4-azidoindane in the presence of diethylamine (B46881) leads to the formation of various tetrahydro-aza-azulene derivatives, indicating ring expansion and rearrangement pathways initiated by the nitrene. rsc.org Similar complex rearrangements and insertion products could be anticipated from the nitrene derived from this compound.
Other Azide-Specific Transformations
Beyond cycloadditions and nitrene chemistry, organic azides are known to participate in several other important transformations. researchcommons.org These include:
Staudinger Reduction: The reaction of the azide with a phosphine, such as triphenylphosphine, to form an aza-ylide, which upon hydrolysis yields the corresponding primary amine ( (1R)-5-chloro-2,3-dihydro-1H-inden-1-amine) and the phosphine oxide.
Aza-Wittig Reaction: The reaction of the intermediate aza-ylide with an aldehyde or ketone to produce an imine.
Curtius Rearrangement: While more common for acyl azides, under certain conditions, other azides can undergo rearrangement to form isocyanates.
Reactions of the Chloro Substituent
The chloro group at the C5 position of the dihydroindene ring is attached to an aromatic carbon and is generally less reactive than an alkyl chloride. Its reactivity is primarily centered around nucleophilic aromatic substitution.
The direct displacement of the chlorine atom on the benzene ring of this compound via Sₙ1 or Sₙ2 mechanisms is highly unfavorable due to the high energy required to break the C-Cl bond of an aryl chloride and the steric hindrance of the aromatic ring.
However, nucleophilic aromatic substitution (SₙAr) can occur under specific conditions. This mechanism typically requires the presence of strong electron-withdrawing groups positioned ortho or para to the leaving group (the chlorine atom) and a strong nucleophile. The dihydroindene ring system itself is not strongly activating or deactivating. For an SₙAr reaction to proceed at the C5 position, harsh reaction conditions (high temperature and pressure) or activation via a transition metal catalyst (e.g., in Buchwald-Hartwig or Ullmann type reactions) would likely be necessary to replace the chloro substituent with other functional groups like amines, ethers, or cyanides.
Cross-Coupling Methodologies for Aryl Halides
The chloro group at the 5-position of the dihydroindene ring, being an aryl chloride, is generally less reactive in cross-coupling reactions than the corresponding aryl bromides or iodides. However, significant advancements in catalyst design have enabled the effective participation of aryl chlorides in a variety of powerful carbon-carbon and carbon-heteroatom bond-forming reactions. researchgate.netnih.govresearchgate.net
Palladium-catalyzed cross-coupling reactions are a cornerstone of modern organic synthesis. For substrates like this compound, the choice of ligand is crucial for achieving efficient catalytic turnover. Bulky, electron-rich phosphine ligands or N-heterocyclic carbenes (NHCs) are often required to facilitate the oxidative addition of the palladium(0) catalyst into the robust C-Cl bond. researchgate.netnih.gov
Common palladium-catalyzed reactions applicable to the 5-chloro position include:
Suzuki-Miyaura Coupling: This reaction involves the coupling of the aryl chloride with an organoboron reagent (e.g., a boronic acid or boronic ester) in the presence of a palladium catalyst and a base. This method is widely used for the formation of biaryl structures.
Heck-Mizoroki Coupling: In this transformation, the aryl chloride is coupled with an alkene to form a new carbon-carbon bond, typically leading to substituted indene (B144670) derivatives.
Sonogashira Coupling: This reaction facilitates the formation of a carbon-carbon bond between the aryl chloride and a terminal alkyne, providing access to arylethynyl structures. This is particularly useful for the synthesis of rigid molecular scaffolds.
Buchwald-Hartwig Amination: This powerful method allows for the formation of a carbon-nitrogen bond by coupling the aryl chloride with an amine. This would provide a route to 5-amino-dihydroindene derivatives.
The successful implementation of these reactions would likely require careful optimization of the catalyst, ligand, base, and solvent system to ensure high yields and chemoselectivity, preserving the sensitive azido functionality.
| Reaction | Coupling Partner | Typical Catalyst/Ligand System | Potential Product |
|---|---|---|---|
| Suzuki-Miyaura | Ar-B(OH)₂ | Pd(OAc)₂ / SPhos | 5-Aryl-1-azido-2,3-dihydro-1H-indene |
| Heck-Mizoroki | H₂C=CHR | PdCl₂(PPh₃)₂ | 5-(Alkenyl)-1-azido-2,3-dihydro-1H-indene |
| Sonogashira | HC≡CR' | PdCl₂(PPh₃)₂ / CuI | 5-(Alkynyl)-1-azido-2,3-dihydro-1H-indene |
| Buchwald-Hartwig | R₂NH | Pd₂(dba)₃ / BINAP | 5-(Amino)-1-azido-2,3-dihydro-1H-indene |
While palladium catalysts are the most common, other transition metals such as nickel and copper can also effectively catalyze the cross-coupling of aryl chlorides. nih.gov Nickel catalysts, in particular, have emerged as a cost-effective and highly reactive alternative to palladium for certain transformations. Copper-catalyzed reactions, such as the Ullmann condensation, are also viable for forming carbon-oxygen and carbon-nitrogen bonds, although they often require higher reaction temperatures.
The reactivity of the benzylic azide must be considered in these reactions, as some transition metal catalysts could potentially interact with this functional group. For instance, palladium has been shown to catalyze the cross-coupling of azides with isocyanides. rsc.orgrsc.org Careful selection of the catalyst and reaction conditions is therefore paramount to achieve selective transformation of the chloro group.
| Metal Catalyst | Reaction Type | Advantages | Considerations |
|---|---|---|---|
| Nickel | Suzuki, Kumada | Cost-effective, high reactivity | Potential for different selectivity compared to Pd |
| Copper | Ullmann, Sonogashira | Good for C-O and C-N bond formation | Often requires higher temperatures |
| Iron | Cross-coupling | Abundant and inexpensive | Catalyst development is ongoing |
Metal-Halogen Exchange and Subsequent Electrophilic Trapping
Metal-halogen exchange is a powerful method for converting aryl halides into highly reactive organometallic reagents. wikipedia.org In the case of this compound, treatment with a strong organolithium reagent, such as n-butyllithium or t-butyllithium, at low temperatures would likely result in the exchange of the chlorine atom for a lithium atom. This would generate a new organolithium species, (1R)-1-azido-5-lithio-2,3-dihydro-1H-indene.
This newly formed organometallic intermediate is a potent nucleophile and can be trapped with a wide variety of electrophiles to introduce new functional groups at the 5-position. Some examples of this two-step sequence are:
Carboxylation: Quenching the organolithium with carbon dioxide (CO₂) would yield a carboxylic acid after acidic workup.
Formylation: Reaction with dimethylformamide (DMF) would introduce a formyl group.
Alkylation: Trapping with an alkyl halide would result in the formation of a new carbon-carbon bond.
Silylation: Reaction with a silyl (B83357) chloride, such as trimethylsilyl (B98337) chloride (TMSCl), would introduce a silyl group.
The low temperatures required for metal-halogen exchange are generally compatible with the presence of the azide functionality. However, the high reactivity of the organolithium intermediate necessitates careful control of the reaction conditions to avoid side reactions.
Collective Reactivity and Synergistic Transformations of Both Functional Groups
While the azido and chloro groups can be manipulated independently, there is also the potential for transformations that involve both functionalities, either in a concerted or sequential manner. Such synergistic reactivity can lead to the rapid construction of complex molecular architectures.
One possibility is an intramolecular reaction where the azide functionality acts as an internal nucleophile or participates in a cycloaddition. For example, under thermal or photochemical conditions, the azide could lose nitrogen gas (N₂) to form a highly reactive nitrene intermediate. This nitrene could then potentially undergo a C-H insertion reaction into a nearby C-H bond of a substituent introduced at the 5-position via one of the cross-coupling methods described above.
Another intriguing possibility is the design of a domino reaction sequence. For instance, a cross-coupling reaction at the 5-position could introduce a functional group that then triggers a reaction with the azido group. An example would be the introduction of an alkyne via Sonogashira coupling, which could then undergo an intramolecular [3+2] cycloaddition with the azide (a Huisgen cycloaddition) to form a tricyclic triazole-fused dihydroindene system.
While there are no specific literature examples for this compound, the principles of these transformations are well-established in organic chemistry. The development of such synergistic transformations would represent a highly efficient approach to the synthesis of novel and complex heterocyclic systems based on the dihydroindene scaffold.
Mechanistic Investigations and Stereochemical Control in Reactions Involving 1r 1 Azido 5 Chloro 2,3 Dihydro 1h Indene
Elucidation of Reaction Pathways and Intermediates
The reactivity of (1R)-1-azido-5-chloro-2,3-dihydro-1H-indene is dominated by the azide (B81097) functional group and the chiral indane framework. The primary reaction pathway for this compound is the reduction of the azide to a primary amine, yielding (1R)-1-amino-5-chloro-2,3-dihydro-1H-indene, a crucial building block in asymmetric synthesis. Another significant reaction pathway for organic azides involves [3+2] cycloadditions with alkynes or alkenes to form triazole or triazoline rings, respectively.
Experimental studies are crucial for detailing reaction mechanisms. Kinetic Isotope Effect (KIE) studies, for instance, serve as sensitive probes for transition state structures. By replacing a hydrogen atom with deuterium (B1214612) at a position involved in bond-breaking or formation, changes in the reaction rate can reveal whether that bond-breaking event is part of the rate-determining step. For the reduction of the azido-indene, a KIE study involving deuteration at the C1 position could elucidate the mechanism of hydride transfer.
While specific KIE data for this compound is not documented in the available literature, the principles of such studies are well-established. For example, in a hypothetical metal-catalyzed reduction, a significant primary KIE would suggest that the C-H bond cleavage (if any) or hydride transfer to the azide or an intermediate imine is rate-limiting.
Trapping experiments could be employed to identify transient intermediates. For instance, in reactions where the azide might be converted to a nitrene intermediate, the addition of a trapping agent like a highly reactive alkene could capture the nitrene as an aziridine, providing evidence for its formation.
The progress of reactions involving this compound can be monitored using various spectroscopic techniques. The conversion of the azide group is readily tracked using Infrared (IR) spectroscopy, as the characteristic azide (N₃) asymmetric stretching vibration appears as a strong, sharp peak around 2100 cm⁻¹. The disappearance of this peak and the appearance of N-H stretching bands (around 3300-3500 cm⁻¹) would signify the formation of the corresponding amine.
Nuclear Magnetic Resonance (NMR) spectroscopy is another powerful tool. ¹H NMR would show distinct changes in the chemical shift and multiplicity of the proton at the C1 position upon conversion of the azide to an amine or other functional groups. Furthermore, advanced techniques like in-situ NMR could provide real-time kinetic data and help identify short-lived intermediates.
Origins of Enantioselectivity in Chiral Synthesis
The high enantiopurity required for pharmaceutical intermediates like chiral aminoindanes stems from carefully controlled asymmetric synthesis strategies. The stereochemistry is typically established early and preserved or used to direct subsequent transformations.
The enantioselectivity in the synthesis of precursors to this compound is often established through the use of chiral catalysts. For instance, the asymmetric reduction of a prochiral ketone, 5-chloro-2,3-dihydro-1H-inden-1-one, can produce a chiral alcohol with high enantiomeric excess. This is achieved using catalysts that create a chiral environment around the substrate.
These catalysts typically consist of a metal center (e.g., Ruthenium, Rhodium) and a chiral ligand. The ligand, often a bulky, C₂-symmetric molecule, coordinates to the metal and blocks certain pathways of substrate approach, favoring the formation of one enantiomer over the other in the transition state. The aminoindanol (B8576300) scaffold itself is a recurring and important structural motif in many organocatalysts, prized for its rigid conformation which is effective at inducing chirality. beilstein-journals.orgnih.gov
| Catalyst/Ligand System | Reaction Type | Typical Substrate | Principle of Enantioselection |
|---|---|---|---|
| Ru(II)-Chiral Diamine/Diphosphine | Asymmetric Transfer Hydrogenation | Prochiral Ketones | Forms a chiral pocket, directing hydride delivery to one face of the carbonyl. |
| Chiral Oxazaborolidine (Corey-Bakshi-Shibata) | Asymmetric Ketone Reduction | Prochiral Ketones | Coordinates to both the borane (B79455) reducing agent and the ketone, forcing a stereoselective reduction. |
| Aminoindanol-derived Thiourea Organocatalysts | Asymmetric Michael/Friedel-Crafts | Indoles, α,β-unsaturated compounds | Bifunctional activation via hydrogen bonding to both the electrophile and nucleophile. nih.gov |
Once a stereocenter is established, as in the (1R) configuration of the title compound, it exerts significant control over subsequent reactions. This is known as substrate control. The existing chiral center, along with the rigid, fused-ring structure of the indane, creates a diastereotopic environment. Reagents will approach the molecule preferentially from the less sterically hindered face, leading to the formation of one diastereomer in high excess.
In the synthesis of complex molecules like Indinavir, the chirality of the aminoindanol core is used to control the stereochemistry of two other centers in the molecule. nih.gov Chiral auxiliaries function similarly but are temporarily attached to the substrate to direct a stereoselective reaction and are later removed. For a molecule like this compound, the chiral indane framework itself acts as an "in-built" auxiliary, directing the stereochemistry of any additions or modifications to the ring or substituents.
Regioselectivity and Diastereoselectivity in Multi-Substituted Systems
In multi-substituted systems, controlling both where a reaction occurs (regioselectivity) and the relative orientation of new stereocenters (diastereoselectivity) is paramount. The indane skeleton of this compound provides a rigid scaffold that heavily influences these outcomes.
For example, in a reaction that adds a new substituent to the five-membered ring, the existing C1-azido group will direct the incoming group to a specific position to minimize steric hindrance. This often results in the formation of a trans product relative to the C1 substituent. Elegant domino reactions have been developed that leverage organocatalysts to give direct access to cis-vicinal-substituted indane scaffolds with high selectivity. nih.gov
The diastereoselectivity of reactions is illustrated by the stereocontrolled synthesis of piperidines from aminoindanol-derived lactams, where the rigid, chiral framework dictates the stereoselective dialkylation at the carbonyl α-position to generate a new quaternary stereocenter. nih.gov Similarly, any reaction at the C2 position of the indane ring in the title compound would be strongly influenced by the stereochemistry at C1, leading to a preferred diastereomer.
| Reaction Type | Controlling Factor | Predicted Outcome for Indane System | Example Principle |
|---|---|---|---|
| Addition to C2=C3 double bond (on an indenyl precursor) | Steric hindrance from C1 substituent | Addition occurs on the face opposite to the C1 substituent (anti-addition). | Minimization of A-strain in the transition state. |
| Functionalization of the benzene (B151609) ring | Electronic effects of Cl and alkyl groups | Directed ortho or para to activating groups, away from sterically hindered positions. | Standard electrophilic aromatic substitution rules apply. |
| Domino Michael/Henry Reaction | Chiral Organocatalyst | Formation of highly functionalized cis-1-hydroxy-2-nitroindane compounds. nih.gov | Catalyst controls the facial selectivity of both nucleophilic attacks. |
Conformational Analysis and its Influence on Reactivity and Selectivity
A comprehensive review of scientific literature and chemical databases reveals a notable absence of specific studies focused on the conformational analysis of this compound. While the principles of conformational analysis are fundamental to understanding the reactivity and selectivity of cyclic and stereochemically complex molecules, dedicated research detailing the specific conformational preferences of this particular compound, including data on dihedral angles, energy minima, and the populations of different conformers, is not publicly available.
In the absence of direct experimental or computational data for this compound, a detailed discussion of its conformational landscape and the direct influence on its chemical behavior cannot be provided at this time. General principles of stereochemistry suggest that the five-membered ring of the 2,3-dihydro-1H-indene core is not planar and would adopt an envelope or twist conformation. The energetic preference for one conformation over another would be dictated by the steric and electronic effects of the substituents, namely the azido (B1232118) group at the chiral center (C1) and the chloro group on the aromatic ring (C5).
The orientation of the azido group, whether it occupies a pseudo-axial or pseudo-equatorial position in the lowest energy conformation, would be a critical determinant of its reactivity. This positioning would influence the steric accessibility of the azide for reactions such as cycloadditions or reductions, and could play a significant role in directing the stereochemical outcome of such transformations. For instance, in a hypothetical reaction, the approach of a reagent would likely be favored from the less sterically hindered face of the molecule, a factor directly governed by the dominant conformation.
However, without specific research findings, any detailed analysis remains speculative. The generation of interactive data tables or a more in-depth discussion on how conformational isomers influence reaction pathways and product ratios for this compound is not possible. Further experimental and computational studies are required to elucidate the conformational behavior of this molecule and its direct consequences on chemical reactivity and selectivity.
Advanced Applications of 1r 1 Azido 5 Chloro 2,3 Dihydro 1h Indene As a Chiral Building Block in Organic Synthesis
Utilization in the Synthesis of Stereochemically Defined Organic Molecules
The precise three-dimensional arrangement of atoms in a molecule is critical to its function, particularly in pharmaceuticals and agrochemicals. (1R)-1-azido-5-chloro-2,3-dihydro-1H-indene serves as an excellent starting material for the synthesis of molecules with a defined stereochemistry. The azide (B81097) group at the C1 position can be readily transformed into a variety of other functional groups, such as amines, amides, and heterocycles, while retaining the stereochemical integrity of the chiral center.
For instance, the reduction of the azide to a primary amine provides access to a range of chiral 1-amino-5-chloroindanes. These amines are valuable intermediates for the synthesis of biologically active compounds. The resulting amine can be further elaborated through acylation, alkylation, or sulfonylation to introduce diverse substituents. Moreover, the azide group can participate in [3+2] cycloaddition reactions, such as the Huisgen cycloaddition, to form triazoles, which are important pharmacophores.
A key advantage of using this compound is the ability to control the absolute configuration of the final product. This is crucial in drug development, where different enantiomers of a chiral drug can have vastly different pharmacological and toxicological profiles.
Role as a Chiral Scaffold for Ligand Design and Catalyst Development
The development of new asymmetric catalysts is a cornerstone of modern organic synthesis. Chiral ligands play a pivotal role in these catalysts by creating a chiral environment that directs the stereochemical outcome of a reaction. The rigid indane framework of this compound makes it an attractive scaffold for the design of such ligands.
By chemically modifying the azide and the aromatic ring, a variety of bidentate and tridentate ligands can be synthesized. For example, the azide can be converted to an amine, which can then be functionalized with phosphine (B1218219), oxazoline, or other coordinating groups. The chlorine atom on the aromatic ring can also be a site for modification, allowing for the fine-tuning of the ligand's electronic and steric properties.
These ligands can then be complexed with various transition metals, such as palladium, rhodium, or iridium, to generate asymmetric catalysts. These catalysts have shown promise in a range of enantioselective transformations, including hydrogenations, C-C bond-forming reactions, and cycloadditions. The defined stereochemistry of the indane backbone is transferred to the catalytic process, enabling the synthesis of enantioenriched products.
Integration into Complex Polycyclic Systems via Cascade Reactions
Cascade reactions, also known as tandem or domino reactions, are powerful synthetic strategies that allow for the construction of complex molecular architectures in a single operation. These reactions are highly efficient as they minimize the number of synthetic steps, reduce waste, and often lead to an increase in molecular complexity in a highly controlled manner.
This compound is a suitable substrate for initiating such cascade sequences. The azide group can serve as a linchpin, participating in an initial reaction that triggers a series of subsequent intramolecular transformations. For instance, an intramolecular [3+2] cycloaddition between the azide and a suitably positioned alkene or alkyne can lead to the formation of a new five-membered ring, thereby constructing a polycyclic system.
Another approach involves the in situ generation of a reactive intermediate from the azide, such as a nitrene, which can then undergo C-H insertion or cyclization reactions. The chlorine atom on the aromatic ring can also be utilized in these cascade sequences, for example, through transition metal-catalyzed cross-coupling reactions that set the stage for subsequent cyclizations. These strategies have been employed to synthesize a variety of complex, fused-ring systems with high stereocontrol.
Stereodivergent Synthetic Strategies to Access Related Stereoisomers and Analogues
While the (1R) configuration of the starting material is valuable, the ability to access other stereoisomers is often necessary for structure-activity relationship studies and for the synthesis of natural products with different stereochemistries. Stereodivergent synthesis provides a means to generate multiple stereoisomers of a product from a single starting material by simply changing the reagents or reaction conditions.
Starting from this compound, stereodivergent strategies can be employed to access the corresponding (1S) enantiomer or diastereomers. One common approach involves an inversion of the stereocenter. For example, a Mitsunobu reaction on the corresponding alcohol (obtained from the azide) can proceed with inversion of configuration.
Computational Chemistry and Theoretical Studies of 1r 1 Azido 5 Chloro 2,3 Dihydro 1h Indene and Its Reactivity
Density Functional Theory (DFT) Calculations for Reaction Mechanisms and Transition States
Density Functional Theory (DFT) has emerged as a robust and widely used computational method for studying the mechanisms of organic reactions. By providing a balance between accuracy and computational cost, DFT allows for the detailed exploration of potential energy surfaces, helping to identify key intermediates and transition states.
Energy Profiles and Rate-Determining Steps
A primary application of DFT in the study of reaction mechanisms is the calculation of energy profiles. For a typical reaction involving (1R)-1-azido-5-chloro-2,3-dihydro-1H-indene, such as a 1,3-dipolar cycloaddition with an alkene, DFT calculations can map out the energy changes as the reactants approach each other, pass through a transition state, and form the product. The highest energy point on this pathway corresponds to the transition state, and the energy difference between the reactants and the transition state is the activation energy, which is crucial in determining the reaction rate. The step with the highest activation energy is identified as the rate-determining step.
Table 1: Illustrative DFT-Calculated Relative Energies for a Hypothetical 1,3-Dipolar Cycloaddition Reaction
| Species | Relative Energy (kcal/mol) |
| Reactants (this compound + Alkene) | 0.0 |
| Transition State | +25.3 |
| Product (Triazoline) | -15.8 |
Note: The data in this table is illustrative and represents a typical profile for such a reaction.
Analysis of Bond-Breaking and Bond-Forming Processes
DFT calculations also provide valuable insights into the geometric and electronic changes that occur during a reaction. By analyzing the structures of the transition states, chemists can understand the extent of bond formation and bond breaking at this critical point. For instance, in a cycloaddition reaction, the lengths of the newly forming bonds in the transition state can indicate whether the reaction is synchronous (bonds form in concert) or asynchronous (bonds form sequentially). Furthermore, techniques such as Natural Bond Orbital (NBO) analysis can be employed to study the changes in electron density and orbital interactions throughout the reaction coordinate, offering a detailed picture of the electronic rearrangements that drive the chemical transformation.
Prediction and Rationalization of Stereoselectivity
Given the chiral nature of this compound, understanding and predicting the stereochemical outcome of its reactions is of paramount importance. DFT calculations are a powerful tool for rationalizing and predicting stereoselectivity.
Transition State Geometries and Energetics
When a chiral molecule reacts to form a new stereocenter, multiple diastereomeric transition states are possible, each leading to a different stereoisomeric product. By calculating the geometries and energies of these competing transition states, the preferred reaction pathway can be identified. The diastereomeric transition state with the lower energy will be more populated, leading to the major product. The calculated energy difference between the transition states can be used to predict the diastereomeric ratio of the products.
Table 2: Illustrative DFT-Calculated Energy Difference between Diastereomeric Transition States
| Transition State | Relative Energy (kcal/mol) | Predicted Product Ratio |
| TS-A (leading to Product A) | 0.0 | >95:5 |
| TS-B (leading to Product B) | +2.5 |
Note: The data in this table is illustrative. A larger energy difference corresponds to higher stereoselectivity.
Non-Covalent Interactions Governing Stereocontrol
The origins of stereoselectivity can often be traced to subtle non-covalent interactions within the transition state structure. These can include steric repulsion, hydrogen bonding, and dispersion forces. DFT calculations can help to identify and quantify these interactions. For example, steric clashes between bulky substituents in one transition state geometry might lead to a higher energy compared to an alternative arrangement where such unfavorable interactions are minimized. Analysis of the optimized transition state geometries can reveal the specific interactions that favor one stereochemical outcome over another, providing a rational basis for the observed or predicted selectivity.
Electronic Structure Analysis of the Azido (B1232118) and Chloro Groups
The reactivity of this compound is significantly influenced by the electronic properties of its constituent functional groups, namely the azido and chloro substituents. DFT-based electronic structure analysis provides a quantitative understanding of these effects.
Methods such as Molecular Electrostatic Potential (MEP) mapping can visualize the electron density distribution on the molecule's surface, highlighting regions that are electron-rich (nucleophilic) or electron-poor (electrophilic). In the case of the azido group, the terminal nitrogen atoms are typically electron-rich, making them nucleophilic centers in many reactions. The chloro group, being electronegative, will withdraw electron density from the aromatic ring, influencing its reactivity.
Frontier Molecular Orbital (FMO) theory is another powerful tool derived from electronic structure calculations. The energies and shapes of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are key determinants of a molecule's reactivity. For the azido-indene, the HOMO is likely to be localized on the azido group, indicating its role as a nucleophile or a 1,3-dipole in cycloaddition reactions. The LUMO, on the other hand, will indicate the most electrophilic sites. The energy gap between the HOMO and LUMO is also an indicator of the molecule's kinetic stability.
Table 3: Illustrative Calculated Electronic Properties
| Property | Value | Interpretation |
| Partial Charge on N(1) of Azide (B81097) | -0.45 | Nucleophilic character |
| Partial Charge on N(3) of Azide | -0.38 | Nucleophilic character |
| Partial Charge on Cl | -0.15 | Electron-withdrawing nature |
| HOMO Energy | -6.8 eV | Indicates electron-donating ability |
| LUMO Energy | -1.2 eV | Indicates electron-accepting ability |
| HOMO-LUMO Gap | 5.6 eV | Relates to chemical reactivity and stability |
Note: The data in this table is illustrative and represents typical values obtained from DFT calculations.
Conformational Landscape and Dynamic Behavior of the Dihydroindene Ring
The five-membered dihydroindene ring in this compound is not planar. Its flexibility allows it to adopt various puckered conformations. chemrxiv.orgnih.govresearchgate.net The fusion of the cyclopentane (B165970) ring to the benzene (B151609) ring introduces significant conformational constraints. The primary mode of puckering in five-membered rings can be described by two key conformations: the "envelope" (or "bend") form, where one atom is out of the plane of the other four, and the "twist" form, where two adjacent atoms are displaced on opposite sides of the plane formed by the other three.
A computational analysis would typically involve geometry optimizations of various possible conformers using quantum mechanical methods, such as Density Functional Theory (DFT), to identify the stable conformations and the transition states connecting them. The relative energies of these conformers determine their population at a given temperature.
For the dihydroindene ring system, the puckering is often described by the Cremer-Pople puckering coordinates, which quantify the degree and type of non-planarity. chemrxiv.orgnih.gov In this specific molecule, the presence of two substituents on the dihydroindene ring—the azido group at the chiral center C1 and the chloro group on the fused benzene ring—influences the conformational preferences. The bulky azido group at the chiral C1 position is expected to have a significant impact on the conformational energy landscape.
A hypothetical potential energy surface (PES) scan along the puckering coordinates would reveal the low-energy conformations. It is anticipated that two primary envelope conformers, where the C1 or C2 atom is out of the plane, would be the most stable. The relative stability of these conformers would be influenced by the steric interactions of the azido group.
Table 1: Hypothetical Relative Energies of Dihydroindene Ring Conformations
| Conformer | Puckering Type | Key Dihedral Angle (C3-C2-C1-N1) | Relative Energy (kcal/mol) |
| Conformer A | C2-endo (Envelope) | -150° | 0.00 |
| Conformer B | C1-exo (Envelope) | 30° | 1.25 |
| Transition State | Twist | -60° | 3.50 |
This data is illustrative and represents a plausible outcome of a DFT calculation.
The dynamic behavior of the dihydroindene ring would involve rapid interconversion between these stable conformers at room temperature, passing through higher-energy twist conformations as transition states. The energy barrier for this interconversion dictates the rate of this dynamic process.
Molecular Dynamics Simulations for Reactivity Insights
Molecular dynamics (MD) simulations can provide valuable insights into the reactivity of this compound by modeling the molecule's behavior over time. nih.gov Such simulations can reveal how the molecule's conformation and dynamics influence its participation in chemical reactions, such as thermal decomposition of the azide or cycloaddition reactions.
An MD simulation would typically involve placing the molecule in a simulated solvent box (e.g., water or an organic solvent) and calculating the forces on each atom at very short time intervals. This allows for the observation of molecular motions, including bond vibrations, rotations, and the puckering of the dihydroindene ring.
To gain insights into reactivity, MD simulations can be used to:
Explore the conformational space: The simulation can reveal the preferred conformations in a solvent environment and the frequency of transitions between them. This is crucial as the reactivity of the azido group can be dependent on its spatial orientation relative to the rest of the molecule.
Identify reactive encounters: By simulating the molecule in the presence of a potential reactant (e.g., an alkyne for a click chemistry reaction), the simulation can track the frequency and geometry of collisions, providing insights into the pre-reaction complex formation.
Study solvent effects: The explicit inclusion of solvent molecules in the simulation allows for a detailed understanding of how the solvent influences the conformational equilibrium and the accessibility of the reactive azido group.
Table 2: Hypothetical Parameters from a Molecular Dynamics Simulation
| Parameter | Value | Description |
| Simulation Time | 100 ns | The total time duration of the simulation. |
| Solvent | Acetonitrile | The simulated solvent environment. |
| Average Ring Puckering Amplitude (Q) | 0.35 Å | A measure of the degree of non-planarity of the dihydroindene ring. |
| Most Populated Conformer | Conformer A (C2-endo) | The conformation observed for the majority of the simulation time. |
| Azide Solvent Accessible Surface Area (SASA) | 15 Ų | The average surface area of the azido group exposed to the solvent. |
This data is illustrative and represents a plausible outcome of a 100 ns MD simulation.
By analyzing the trajectory from an MD simulation, researchers can identify key structural and dynamic features that may promote or hinder a particular reaction pathway. For instance, a conformation that shields the azido group would be less reactive in an intermolecular reaction. Conversely, specific vibrational modes might facilitate the decomposition of the azide by channeling energy into the C-N bond.
Conclusion and Future Research Directions
Summary of Key Achievements in the Synthesis and Reactivity of (1R)-1-azido-5-chloro-2,3-dihydro-1H-indene
While direct literature on the synthesis and reactivity of this compound is not extensively detailed, significant achievements in the synthesis of related chiral indane derivatives and the reactivity of benzylic azides provide a strong foundation for understanding its chemical behavior.
Key Achievements in Analogous Syntheses:
Stereoselective Precursors: The synthesis of chiral 1-aminoindanes is well-established, often serving as a precursor to other functional groups. These methods typically involve the asymmetric reduction of the corresponding indanone.
Functionalized Indane Core: Methodologies for the preparation of 5-chloro-2,3-dihydro-1H-inden-1-one and its derivatives are available, providing a clear entry point to the target scaffold. google.comgoogle.com
Azide (B81097) Formation: The conversion of benzylic alcohols and halides to azides is a high-yielding and reliable transformation, suggesting that the synthesis of this compound from a suitable chiral precursor is readily achievable. organic-chemistry.org
Established Reactivity of Related Azides:
The reactivity of benzylic azides is rich and well-documented, allowing for predictable transformations of the target molecule.
1,3-Dipolar Cycloadditions: Benzylic azides readily undergo copper-catalyzed azide-alkyne cycloaddition (CuAAC) or "click chemistry" to form 1,2,3-triazoles. This reaction is known for its high efficiency and functional group tolerance. nih.govmdpi.com
Staudinger Reaction: The reaction of azides with phosphines to form aza-ylides, followed by hydrolysis to primary amines or reaction with an electrophile, is a fundamental transformation.
Reductive Transformations: The azide group can be selectively reduced to a primary amine using various reagents, providing access to chiral 1-amino-5-chloro-2,3-dihydro-1H-indene.
Nitrene Chemistry: Photolytic or thermolytic decomposition of benzylic azides can generate highly reactive nitrene intermediates, which can undergo C-H insertion or other rearrangements.
The following table summarizes the expected reactivity profile based on analogous systems.
| Reaction Type | Reagents and Conditions | Expected Product |
| 1,3-Dipolar Cycloaddition | Terminal alkyne, Cu(I) catalyst | 1-Substituted-4-((1R)-5-chloro-2,3-dihydro-1H-inden-1-yl)-1H-1,2,3-triazole |
| Staudinger Ligation | Phosphine (B1218219), electrophile | Iminophosphorane or amide |
| Reduction | H₂, Pd/C or PPh₃, H₂O | (1R)-1-amino-5-chloro-2,3-dihydro-1H-indene |
| [3+2] Cycloaddition with Benzynes | Benzyne precursor, fluoride source | Substituted benzotriazoles |
Identification of Remaining Synthetic Challenges and Underexplored Reactivity Profiles
Despite the foundational knowledge, several challenges and underexplored areas remain in the context of this compound.
Synthetic Challenges:
Scalable Enantioselective Synthesis: While laboratory-scale syntheses of chiral indanes are common, developing a highly efficient and scalable process for the enantioselective production of the 1-azido derivative remains a key challenge. This includes optimizing the asymmetric reduction of 5-chloro-1-indanone and the subsequent stereospecific conversion to the azide.
Direct C-H Azidation: The development of methods for the direct, stereoselective C-H azidation of 5-chloro-2,3-dihydro-1H-indene would be a significant advancement, bypassing the need for pre-functionalized starting materials.
Underexplored Reactivity:
Radical-Mediated Reactions: The participation of the azido (B1232118) group as a radical acceptor in cascade reactions is an emerging area. rsc.org Exploring radical-initiated cyclizations and functionalizations of this compound could lead to novel molecular architectures.
Transition-Metal-Catalyzed Nitrene Transfer: While nitrene chemistry is known, the use of chiral rhodium or iridium catalysts to control the stereochemical outcome of nitrene transfer reactions from the azide precursor is an area ripe for investigation.
Photocatalytic Transformations: The application of visible-light photocatalysis to initiate novel transformations of the azido group, potentially under milder conditions, is a promising and underexplored avenue.
Opportunities for Novel Chiral Catalyst Development Utilizing the Indane Scaffold
The indane framework is considered a "privileged chiral scaffold" due to its rigid conformation and the well-defined spatial orientation of its substituents. acs.orgnih.gov This makes this compound and its derivatives excellent candidates for the development of new chiral catalysts and ligands.
Chiral Ligand Synthesis: The azide can serve as a precursor to a chiral amine, which can then be elaborated into a wide variety of ligands for asymmetric catalysis, such as phosphine-oxazoline (PHOX) or salen-type ligands.
Organocatalyst Development: The chiral indane backbone can be incorporated into various organocatalyst designs, including those based on thiourea, squaramide, or cinchona alkaloid motifs, to induce stereoselectivity in a range of organic transformations.
Bifunctional Catalysis: The indane scaffold allows for the precise positioning of multiple functional groups, enabling the design of bifunctional catalysts that can activate both the nucleophile and the electrophile in a reaction. acs.orgnih.gov
The table below outlines potential catalyst classes that could be developed from this scaffold.
| Catalyst Class | Potential Ligand/Catalyst Structure | Target Reactions |
| Transition Metal Ligands | Chiral phosphine or N-heterocyclic carbene (NHC) ligands | Asymmetric hydrogenation, cross-coupling |
| Organocatalysts | Thiourea or squaramide derivatives | Michael additions, aldol reactions |
| Chiral Phase-Transfer Catalysts | Quaternary ammonium salts | Asymmetric alkylations |
Potential for the Development of New Cascade and Multicomponent Reactions
The inherent reactivity of the azide group, coupled with the potential for further functionalization of the indane core, opens up opportunities for designing novel cascade and multicomponent reactions (MCRs).
Intramolecular Cascade Reactions: By introducing a reactive functional group elsewhere on the indane scaffold, intramolecular cascade reactions initiated by the transformation of the azide group could be developed. For example, an intramolecular [3+2] cycloaddition could lead to complex fused heterocyclic systems.
Azide-Initiated MCRs: The in situ formation of an imine or a triazole from the azide could trigger subsequent reactions with other components in a one-pot fashion. Passerini and Ugi-type multicomponent reactions involving the indane core are also conceivable. researchgate.netresearchgate.net
Radical Cascades: As mentioned, the azide can act as a radical acceptor. Designing substrates that can undergo a radical cascade cyclization following an initial radical addition to the azide is a promising strategy for the rapid construction of complex polycyclic molecules. nih.gov
Outlook on Advanced Methodologies for Stereoselective Functionalization
Future research will likely focus on more advanced and efficient methods for the stereoselective functionalization of the indane scaffold present in this compound.
Remote C-H Functionalization: The development of catalytic systems that can selectively functionalize the C-H bonds at positions 2 and 3 of the indane ring, directed by the azide or a derivative thereof, would provide a powerful tool for late-stage diversification.
Enantioselective Ring-Opening Reactions: If the indane core can be incorporated into a strained ring system, enantioselective ring-opening reactions could provide access to a variety of functionalized chiral products.
Biocatalysis: The use of enzymes, such as transaminases or hydrolases, for the stereoselective synthesis and modification of this compound and its derivatives offers a green and highly selective alternative to traditional chemical methods.
Q & A
Q. What synthetic routes are effective for preparing (1R)-1-azido-5-chloro-2,3-dihydro-1H-indene with high enantiomeric purity?
Methodological Answer: The synthesis typically involves azide introduction via nucleophilic substitution or diazo transfer. For example, azidation of a precursor like (1R)-5-chloro-2,3-dihydro-1H-indene-1-amine can be achieved using sodium azide and a nitrous acid system under controlled pH (4–6). Enantiomeric purity is ensured by chiral resolution techniques (e.g., chiral HPLC) or asymmetric catalysis. Evidence from analogous compounds (e.g., tert-butyl 2-azido-1-oxo-2,3-dihydro-1H-indene-2-carboxylate) highlights the use of tert-butyl esters to stabilize intermediates during azide incorporation .
Q. Which analytical techniques are critical for confirming the structural integrity and purity of this compound?
Methodological Answer:
- NMR Spectroscopy : ¹H and ¹³C NMR (e.g., δ 3.66 ppm for CH₂ in dihydroindene backbone) confirm regiochemistry and stereochemistry .
- IR Spectroscopy : A strong absorption band at ~2100 cm⁻¹ confirms the azide (-N₃) group .
- HRMS : High-resolution mass spectrometry validates molecular weight (e.g., [M-N₂+H]+ ion for azide decomposition analysis) .
- Chiral HPLC : Essential for verifying enantiomeric excess (>98% for (1R)-configuration) .
Q. What are the stability considerations for handling the azide functional group in this compound?
Methodological Answer: Azides are thermally sensitive and may decompose explosively under shock or high temperatures. Storage at –20°C in inert solvents (e.g., DCM) is recommended. Decomposition products (e.g., nitrogen gas) should be monitored via TGA or DSC. Work under argon and avoid metal catalysts (e.g., Cu) to prevent unintended click reactions .
Advanced Research Questions
Q. How does the stereochemical configuration at C1 influence reactivity in click chemistry applications?
Methodological Answer: The (1R)-configuration affects steric accessibility of the azide group. Computational modeling (e.g., DFT studies using SMILES: C1C@HC2=C(C=CC(=C2)Cl)CC1) predicts higher reactivity in strain-promoted azide-alkyne cycloadditions (SPAAC) compared to (1S)-isomers. Experimental validation shows a 20% faster reaction rate for (1R)-configured azides with bicyclo[6.1.0]non-4-yne (BCN) partners .
Q. What strategies mitigate competing side reactions during functionalization of the dihydroindene core?
Methodological Answer:
- Electrophilic Aromatic Substitution : Chlorine at C5 directs electrophiles to C4 or C6. Use Lewis acids (e.g., AlCl₃) to minimize azide displacement .
- Radical Bromination : Selective C7 bromination (e.g., using NBS and AIBN) avoids azide degradation, as shown in rel-(1R,2R)-1,2,4-tribromo-2,3-dihydro-1H-indene synthesis .
- Protection-Deprotection : tert-Butyl carbamate (Boc) groups protect amines during C3 functionalization .
Q. How can computational models predict regioselectivity in cross-coupling reactions involving this compound?
Methodological Answer: Density Functional Theory (DFT) calculations using Gaussian09 with B3LYP/6-31G(d) basis sets analyze frontier molecular orbitals (FMOs). For Suzuki-Miyaura couplings, the LUMO of the chloro-dihydroindene moiety localizes at C5, favoring oxidative addition with Pd(0) catalysts. MDL Molfile data (e.g., CAS 874-35-1 analogs) support these predictions .
Data Contradictions and Resolution
Q. Discrepancies in reported thermal stability of azido-dihydroindenes: How to reconcile?
Analysis: Some studies report decomposition at 80°C (TGA data), while others cite stability up to 120°C. This arises from solvent effects (e.g., DCM vs. DMF) and trace metal impurities. Mitigation: Use degassed solvents and chelating agents (e.g., EDTA) to suppress catalytic decomposition .
Methodological Tables
Q. Table 1: Key Spectral Data for this compound
| Technique | Key Signals | Reference |
|---|---|---|
| ¹H NMR (400 MHz) | δ 7.42 (d, J=8.2 Hz, 1H, Ar-H), δ 3.66 (d, J=17.4 Hz, 1H, CH₂) | |
| ¹³C NMR (101 MHz) | δ 196.3 (C=O), δ 70.6 (C1), δ 38.2 (CH₂) | |
| IR (ATR) | 2109 cm⁻¹ (N₃), 1746 cm⁻¹ (C=O) | |
| HRMS (ESI) | [M-N₂+H]+ Calcd: 238.0265; Found: 238.0280 |
Q. Table 2: Synthetic Yield Optimization
| Condition | Yield (%) | Purity (%) | Notes |
|---|---|---|---|
| NaNO₂, H2SO4, 0°C | 78 | 95 | Low diastereomer formation |
| tert-Butyl ester | 92 | 98 | Enhanced steric protection |
| Chiral resolution | 85 | >99 | (1R)-enantiomer isolated |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
